molecular formula C11H16O3 B14716746 4-(4-Hydroxybutyl)-3-methoxyphenol CAS No. 13335-59-6

4-(4-Hydroxybutyl)-3-methoxyphenol

Cat. No.: B14716746
CAS No.: 13335-59-6
M. Wt: 196.24 g/mol
InChI Key: VBXMTRSRPZRSHN-UHFFFAOYSA-N
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Description

4-(4-Hydroxybutyl)-3-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxybutyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxybutyl)-3-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybutyl bromide with 3-methoxyphenol under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxybutyl)-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxybutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

4-(4-Hydroxybutyl)-3-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 4-(4-Hydroxybutyl)-3-methoxyphenol exerts its effects involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. It may also interact with enzymes and receptors, modulating biological pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutyl acrylate: Similar in structure but used primarily in polymer production.

    4-Hydroxybutanoic acid: Known for its role as a neurotransmitter and its use in medical treatments.

Uniqueness

4-(4-Hydroxybutyl)-3-methoxyphenol is unique due to its combined hydroxybutyl and methoxy groups, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

13335-59-6

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-(4-hydroxybutyl)-3-methoxyphenol

InChI

InChI=1S/C11H16O3/c1-14-11-8-10(13)6-5-9(11)4-2-3-7-12/h5-6,8,12-13H,2-4,7H2,1H3

InChI Key

VBXMTRSRPZRSHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)CCCCO

Origin of Product

United States

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